3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate
Description
3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate is a complex organophosphorus compound It is characterized by its unique structure, which includes butoxy, chloroethoxy, and phosphoryl groups
Properties
CAS No. |
59022-12-7 |
|---|---|
Molecular Formula |
C15H31Cl2O7P2- |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
[3-[butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl] 2-chloroethyl phosphate |
InChI |
InChI=1S/C15H32Cl2O7P2/c1-5-7-11-21-25(18,22-12-9-16)15(8-6-2,14(3)4)24-26(19,20)23-13-10-17/h14H,5-13H2,1-4H3,(H,19,20)/p-1 |
InChI Key |
JUOLTHKDNOFWBM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOP(=O)(C(CCC)(C(C)C)OP(=O)([O-])OCCCl)OCCCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate typically involves multiple steps. One common method includes the reaction of butoxyethanol with phosphorus oxychloride to form butoxy(2-chloroethoxy)phosphoryl chloride. This intermediate is then reacted with 2-methylhexanol and 2-chloroethanol under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates and phosphonates.
Reduction: Reduction reactions can yield phosphines and other reduced phosphorus compounds.
Substitution: Nucleophilic substitution reactions can replace the chloro groups with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.
Major Products
The major products formed from these reactions include various phosphates, phosphonates, phosphines, and substituted derivatives. These products can have different properties and applications depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: The compound can be used in studies involving enzyme inhibition and as a probe for understanding biochemical pathways.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphate include other organophosphorus compounds such as:
- 3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl phosphate
- 3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphonate
- 3-[Butoxy(2-chloroethoxy)phosphoryl]-2-methylhexan-3-yl 2-chloroethyl phosphine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it suitable for specialized applications in various fields, distinguishing it from other similar compounds.
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